molecular formula C14H14ClN3O B11050962 2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No. B11050962
M. Wt: 275.73 g/mol
InChI Key: ITXKTAZIHZDFAQ-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazones with suitable ketones or esters. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often involve the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid .

Industrial Production Methods

Industrial production of pyridazinones, including this compound, may involve large-scale cyclization reactions using continuous flow reactors to ensure high yields and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridazinone derivatives. Its unique structure allows for diverse functionalization, making it a versatile compound for various applications .

properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

InChI

InChI=1S/C14H14ClN3O/c15-12-3-1-2-10(6-12)9-18-14(19)7-11-8-16-5-4-13(11)17-18/h1-3,6-7,16H,4-5,8-9H2

InChI Key

ITXKTAZIHZDFAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=O)N(N=C21)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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